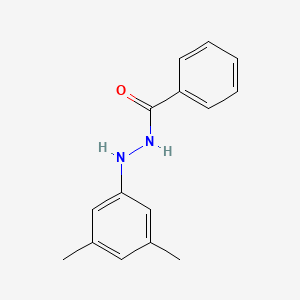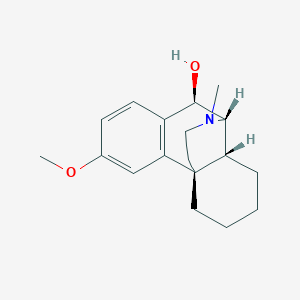
p-OctylphenylPhosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-OctylphenylPhosphate is an organophosphorus compound that features an octyl group attached to a phenyl ring, which is further bonded to a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-OctylphenylPhosphate typically involves the phosphorylation of p-octylphenol. One common method is the reaction of p-octylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
p-OctylphenylPhosphate undergoes various chemical reactions, including:
Oxidation: The phosphate group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphate group, potentially altering its reactivity.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, p-OctylphenylPhosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound is used as an additive in lubricants and surfactants. Its chemical properties enhance the performance of these products, making them more effective and efficient.
作用机制
The mechanism of action of p-OctylphenylPhosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with these targets, modulating their activity and leading to various biological effects. The octyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
相似化合物的比较
Similar Compounds
p-Octylphenol: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Phenylphosphate: Lacks the octyl group, which affects its solubility and interaction with biological targets.
Octylphosphate: Lacks the phenyl group, altering its chemical properties and reactivity.
Uniqueness
p-OctylphenylPhosphate is unique due to the combination of the octyl, phenyl, and phosphate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C18H25NO2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |
InChI 键 |
VHADEHXKPTVSKZ-DZJNRPSUSA-N |
手性 SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |
规范 SMILES |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


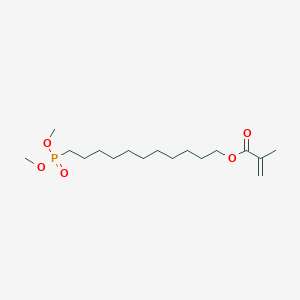
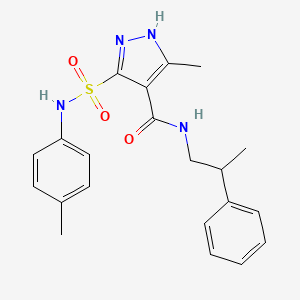
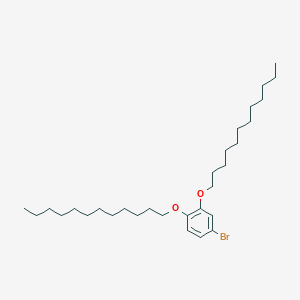
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
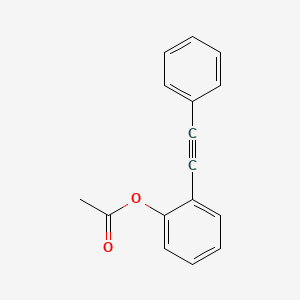
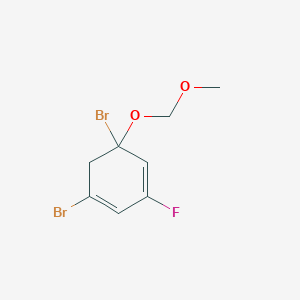
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
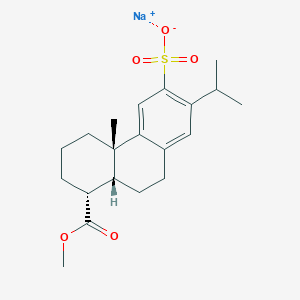
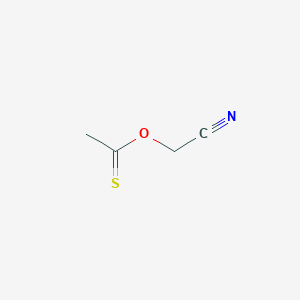
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
